Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Structural Characterization
Molecular Topology and Bicyclic Framework Analysis
The molecular structure of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate comprises a bicyclic system with a three-membered ring fused to a five-membered ring containing a nitrogen atom. The nitrogen atom is part of the smaller ring, creating a bridgehead structure. The tert-butyl ester group is attached to the nitrogen atom via a carbonyl group, forming a carboxylate ester.
| Structural Feature | Description |
|---|---|
| Bicyclic System | Azabicyclo[3.1.0]hexane core with a three-membered (aziridine-like) and five-membered (pyrrolidine-like) ring fused at a single carbon atom. |
| Nitrogen Position | Nitrogen atom at position 3 of the bicyclic system, contributing to the compound's basicity and reactivity. |
| Ester Functional Group | tert-Butyl ester (Boc protecting group) attached to the nitrogen via a carbonyl bond. |
The bicyclic framework introduces significant ring strain, particularly in the three-membered ring, which influences the compound's stability and reactivity. The fused ring system restricts rotational freedom, leading to a rigid structure with defined stereochemical properties.
Crystallographic Studies and Conformational Dynamics
While specific crystallographic data for this compound are limited, insights can be drawn from related azabicyclic compounds. For example, crystallographic studies of similar bicyclic systems reveal chair-like conformations in larger rings and constrained geometries in the bridgehead region.
| Conformational Aspect | Observation |
|---|---|
| Ring Conformations | The five-membered ring may adopt a chair-like conformation to minimize strain, while the three-membered ring remains planar. |
| Bridgehead Strain | The bridgehead nitrogen atom experiences steric and electronic strain, potentially influencing reactivity. |
| tert-Butyl Group Orientation | The bulky tert-butyl group likely adopts a position that minimizes steric hindrance with the bicyclic system. |
Theoretical models suggest that the bicyclic framework's rigidity imposes specific diastereofacial selectivity in reactions, a property exploited in asymmetric synthesis.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR)
The NMR spectra of this compound provide critical information about its structure.
| NMR Signal | Chemical Shift (δ) | Assignment |
|---|---|---|
| tert-Butyl Methyl Groups | 1.4–1.5 ppm (s, 9H) | Three equivalent methyl groups attached to the tert-butyl carbonyl. |
| Ester Carbonyl Carbon | ~170 ppm (13C NMR) | Carbonyl carbon of the tert-butyl ester. |
| Bicyclic Protons | 1.5–2.5 ppm (multiplet) | Protons on the bridged carbons and adjacent positions. |
The nitrogen-bearing carbon (C3) resonates around δ 50–60 ppm in 13C NMR due to deshielding effects from the adjacent carbonyl group.
Infrared (IR) Spectroscopy
Key IR absorption bands confirm the presence of functional groups:
| Absorption Band (cm⁻¹) | Functional Group | Intensity |
|---|---|---|
| 1720–1750 | C=O (ester carbonyl) | Strong |
| 1100–1250 | C–O–C (ester group) | Medium |
| 2800–3000 | C–H (tert-butyl and bicyclic CH₂) | Strong |
The absence of broad peaks in the 3200–3500 cm⁻¹ range confirms the lack of free hydroxyl or amine groups.
Mass Spectrometry (MS)
The molecular ion peak at m/z 183.25 (exact mass) corresponds to the molecular formula C₁₀H₁₇NO₂. Fragmentation patterns may include:
- Loss of tert-butyl group (C₄H₉) : Generates a fragment ion at m/z 127.14 (C₆H₉NO₂⁻).
- Cleavage of the ester bond : Forms a fragment at m/z 137.07 (C₆H₉NO⁺) and a tert-butyl carbonyl ion at m/z 57.07 (C₄H₉O⁺).
Properties
IUPAC Name |
tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-5-7-4-8(7)6-11/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHHMBAMGJDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936551-50-7 | |
| Record name | tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structural features facilitate the creation of complex molecules, making it valuable in the development of new synthetic pathways.
Case Study: Synthesis of Bioactive Molecules
Researchers have utilized this compound in synthesizing bioactive molecules, demonstrating its utility in drug discovery and development. For example, the compound has been employed to create derivatives that exhibit enhanced biological activity against specific targets in neurological disorders .
Pharmaceutical Development
The structural properties of this compound make it particularly valuable in drug design. Its ability to influence biological activity is crucial for developing medications targeting various conditions.
Applications in Drug Design
- Neurological Disorders : The compound has been investigated for its potential to develop new treatments for neurological disorders due to its unique interaction with biological targets .
- Targeted Drug Delivery : It is also being explored for use in bioconjugates aimed at improving therapeutic efficacy through targeted delivery systems .
Material Science
In material science, this compound can modify polymer properties, enhancing materials used in coatings and adhesives.
Impact on Polymer Properties
The incorporation of this compound into polymer matrices can lead to improved mechanical properties and thermal stability, making it suitable for advanced material applications .
Agricultural Chemistry
The compound shows promise in agricultural chemistry, particularly in formulating agrochemicals.
Potential Applications
- Pesticides and Herbicides : Its unique structure may contribute to developing more effective pesticides and herbicides, enhancing agricultural productivity while minimizing environmental impact .
Biotechnology
In biotechnology, this compound is utilized in the development of bioconjugates.
Targeted Drug Delivery Systems
Research indicates that this compound can enhance the efficacy of drug delivery systems by enabling targeted approaches that minimize side effects while maximizing therapeutic outcomes .
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Synthetic Chemistry | Building block for complex molecules | Synthesis of bioactive derivatives |
| Pharmaceutical Development | Drug design for neurological disorders | Targeting specific biological pathways |
| Material Science | Modification of polymer properties | Enhanced coatings and adhesives |
| Agricultural Chemistry | Formulation of agrochemicals | Development of effective pesticides |
| Biotechnology | Development of bioconjugates for targeted drug delivery | Improved therapeutic efficacy |
Mechanism of Action
The mechanism of action of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl ester group and the azabicyclo structure allow the compound to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations
Table 1: Key Structural Derivatives and Their Properties
- 6-Oxa Analogue : Replacing a CH₂ group with oxygen increases polarity and alters ring strain, making it useful for tuning solubility .
- Amino Derivatives: The exo-6-amino variant (e.g., tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate) enables further functionalization via amide coupling, critical for designing enzyme inhibitors .
- Halogenated Derivatives : The 6-bromo analogue serves as a precursor for cross-coupling reactions, expanding synthetic utility .
Physicochemical and Reactivity Comparisons
- Solubility : The 6-oxa derivative exhibits higher aqueous solubility than the parent due to increased polarity . In contrast, dichlorobenzamido derivatives are more lipophilic, favoring membrane permeability .
- Stability : Boronate esters are sensitive to hydrolysis but enable cross-coupling reactions , while the Boc group in the parent compound provides stability during synthesis .
- Reactivity: Bromine at the 6-position facilitates nucleophilic substitutions, whereas the amino group allows for Schiff base formation or reductive amination .
Biological Activity
Tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 936551-50-7) is an intriguing bicyclic compound notable for its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 183.25 g/mol. The compound features a tert-butyl group attached to an azabicyclic framework, which is significant for its reactivity and biological interactions.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.25 g/mol |
| Structure | Bicyclic with a tert-butyl and carboxylate group |
Biological Activity
Research indicates that this compound exhibits noteworthy biological activities, particularly in the context of enzyme inhibition and receptor interaction.
Enzyme Inhibition
Preliminary studies have suggested that this compound may interact with specific enzymes, potentially inhibiting their activity. For instance, it has been noted for its ability to modulate pathways involving proteolytic enzymes, which could have implications in various diseases, including cancer and metabolic disorders .
Receptor Interaction
Compounds with similar azabicyclic structures have been shown to influence cellular signaling by interacting with various biological receptors. This compound may exhibit similar properties, suggesting its potential as a lead compound in drug development targeting specific receptors involved in disease mechanisms .
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a valuable scaffold for the design of new pharmaceuticals.
Case Studies
- Synthesis of Derivatives : Research has highlighted the synthesis of derivatives from this compound that enhance its biological activity. For example, modifications to the azabicyclic structure have resulted in compounds with improved potency against specific targets .
- Therapeutic Potential : Investigations into the pharmacokinetics and pharmacodynamics of related compounds suggest that this compound could be effective in treating conditions such as neurodegenerative diseases and infections due to its ability to penetrate biological membranes effectively .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Binding to Active Sites : The compound likely interacts with active sites on enzymes or receptors, altering their function.
- Modulation of Signaling Pathways : By influencing cellular signaling pathways, it may affect processes such as cell proliferation and apoptosis.
Future Directions
Further research is essential to fully characterize the biological activity of this compound:
- In Vivo Studies : Conducting in vivo studies will provide insights into its therapeutic efficacy and safety profile.
- Structural Optimization : Continued exploration into structural modifications can lead to derivatives with enhanced biological properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate and its derivatives?
- Methodological Answer : The synthesis typically involves intramolecular cyclopropanation of N-allyl enamine carboxylates using copper-mediated conditions. For example, CuBr under aerobic conditions or CuBr₂/PhIO₂ systems induce cyclopropanation via carbocupration of alkenes . Key steps include optimizing solvent choice (e.g., dichloromethane or DMF), temperature (ambient to reflux), and reaction time (6–24 hours). Post-reaction purification often employs silica chromatography or crystallization .
Q. How is the bicyclic structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry and bond geometry. For example, crystal data for derivatives (e.g., triclinic systems with empirical formula C₂₆H₃₅N₃O₄) are collected at 220 K using Mo-Kα radiation . Complementary techniques include ¹H/¹³C NMR to verify substituent positions and LCMS to confirm molecular weight .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound and its brominated derivatives can cause skin/eye irritation. Labs must enforce strict protocols: use fume hoods, PPE (gloves, goggles), and emergency equipment (eyewash stations). Hazard statements (e.g., H315, H319) and preventive measures (P280, P305+P351+P338) should be prominently displayed .
Advanced Research Questions
Q. How can researchers resolve low yields in cyclopropanation steps during synthesis?
- Methodological Answer : Contradictory yields often arise from competing polymerization or side reactions. For instance, vinyl isonitrile derivatives may polymerize instead of cyclizing . Mitigation strategies include:
- Using stabilizing additives (e.g., acetic acid) to suppress side reactions.
- Switching from CuBr to CuBr₂/PhIO₂ systems for better control over radical intermediates .
- Monitoring reaction progress via TLC or in situ IR to terminate reactions at optimal conversion.
Q. What strategies enable diastereoselective reduction of 3-azabicyclo[3.1.0]hex-2-enes to hexanes?
- Methodological Answer : Sodium cyanoborohydride (NaBH₃CN) in acetic acid selectively reduces the double bond while preserving the bicyclic framework. The acidic environment protonates the enamine, directing hydride attack to the less hindered face, achieving >90% diastereomeric excess in some cases .
Q. How can this compound be coupled to bioactive molecules for drug discovery?
- Methodological Answer : Amide coupling is a common strategy. For example, react the amine group of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate with activated carboxylic acids (e.g., using HATU/DIPEA in DMF). Post-coupling, the tert-butyl group is removed with TFA in dichloromethane to expose the free amine for further functionalization .
Q. How should researchers analyze contradictory data in reaction outcomes across studies?
- Methodological Answer : Discrepancies often stem from subtle variations in conditions. For example:
- Solvent polarity : Polar aprotic solvents (DMF) may favor cyclization over polymerization compared to nonpolar solvents .
- Catalyst loading : Higher CuBr₂ concentrations (20 mol%) accelerate cyclopropanation but increase byproduct formation .
- Systematic DoE (Design of Experiments) can identify critical parameters and reconcile conflicting results.
Q. What advanced purification techniques are recommended for derivatives with polar functional groups?
- Methodological Answer : For polar intermediates (e.g., hydroxylated or aminated derivatives):
- Use reverse-phase HPLC with acetonitrile/water gradients.
- Employ SPE (solid-phase extraction) cartridges (e.g., NH₂-modified silica) to isolate amines .
- For crystalline products, optimize solvent pairs (e.g., ethyl acetate/hexane) for recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
